2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone
Description
Properties
IUPAC Name |
2-amino-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMAOBMOGUURBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538436 | |
| Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64748-87-4 | |
| Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with ammonia and a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Positional Isomers
- 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanone: The trifluoromethyl group at the para position (vs. meta in the target compound) alters electronic effects, reducing steric hindrance. This isomer exhibits lower antimalarial activity (IC50: 2270–3360 nM) compared to derivatives with electron-withdrawing groups at the meta position .
- 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone: Introduction of a 4-fluoro substituent (CAS: 1082951-17-4) increases polarity, improving water solubility but reducing membrane permeability .
Heterocyclic Derivatives
- 2-Amino-1-(piperazin-1-yl)propan-1-one derivatives (e.g., Compounds 16 and 17 in ): Incorporation of a piperazine ring enhances binding to neurological targets. For example, Compound 16 (Rf = 0.24, purity >99%) shows potent antiseizure activity due to improved CNS penetration .
- Imidazolopiperazine-based analogues (): Substitution with a 4-chlorophenyl group (IC50: 3–30 nM) significantly enhances antimalarial potency compared to the parent compound .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Calculated using B3LYP/6-31G methods .
Key Observations:
- The trifluoromethyl group increases LogP by ~0.6 units compared to non-fluorinated analogues, enhancing lipid bilayer penetration .
- Hydroxy-substituted derivatives (e.g., 2-hydroxy-1-(4-hydroxyphenyl)ethanone) exhibit higher melting points due to hydrogen bonding .
Comparison with Analogues
- Claisen-Schmidt Condensation: Used for chalcone derivatives (e.g., 1-(4-(quinolin-8-ylamino)phenyl)ethanone), achieving 70–90% yields under basic conditions .
- Microwave-Assisted Synthesis : Reduces reaction time for imidazolopiperazine derivatives from 24 hours to 2 hours, maintaining >95% purity .
Table 2: Antimalarial Activity (IC50, nM)
| Compound Substituents | 3D7 Strain | W2 Strain |
|---|---|---|
| 2-Amino-1-(3-(4-fluorophenyl)amino)-2-(3-fluorophenyl) | 10 | 30 |
| This compound derivative | 1702 | 1284 |
| 2-Amino-1-(4-chlorophenyl)ethanone | 3140 | 3360 |
Key Findings:
Biological Activity
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone, also known as trifluoromethyl phenyl ethanone, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. The presence of a trifluoromethyl group enhances its lipophilicity, potentially increasing its biological activity compared to similar compounds. This article explores the biological activity of this compound, focusing on its pharmacological interactions, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features an amino group, a carbonyl group, and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group contributes to the compound's distinct chemical properties, influencing its interaction with biological systems.
1. Antidepressant and Anxiolytic Properties
Research indicates that this compound exhibits significant antidepressant and anxiolytic effects. Preliminary studies suggest that its mechanism of action may involve modulation of neurotransmitter systems, particularly norepinephrine and serotonin pathways. These neurotransmitters play critical roles in mood regulation and anxiety disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antidepressant | Modulates norepinephrine and serotonin systems |
| Anxiolytic | Potential effects on anxiety pathways |
| Interaction with Receptors | Affects adrenergic receptors and catecholamine metabolism |
2. Interaction Studies
Interaction studies have shown that this compound may interact with various enzymes and receptors involved in inflammatory processes. This suggests a potential role in treating conditions characterized by inflammation. Understanding these interactions is crucial for assessing the therapeutic potential of the compound.
Table 2: Potential Interactions
| Biological Target | Interaction Type |
|---|---|
| Adrenergic Receptors | Modulation of receptor activity |
| Enzymes involved in inflammation | Potential inhibition or activation |
Case Study 1: Antidepressant Effects
In one study, the effects of this compound were evaluated in animal models for depression. Results indicated a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin in the brain. This supports the hypothesis that the compound may enhance serotonergic transmission.
Case Study 2: Anxiolytic Effects
Another study focused on the anxiolytic properties of the compound, where it was administered to subjects under stress-inducing conditions. The results demonstrated a marked reduction in anxiety-like responses, suggesting that the compound could be a candidate for further development as an anxiolytic agent.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving multiple steps, including nitration, hydrogenation, and diazotization. The complexity of these methods highlights the importance of optimizing synthetic routes for better yields and purity .
Table 3: Synthesis Overview
| Step | Description |
|---|---|
| Nitration | Introduction of nitro groups into aromatic rings |
| Hydrogenation | Reduction processes to modify functional groups |
| Diazotization | Formation of diazonium salts for further reactions |
Q & A
Basic Research Questions
Q. What are the key structural features of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone, and how do they influence its physicochemical properties?
- Structural Features : The compound contains a trifluoromethyl (-CF₃) group attached to a phenyl ring and an amino ketone functional group. The -CF₃ group enhances lipophilicity and metabolic stability, while the amino group enables hydrogen bonding and protonation-dependent solubility .
- Physicochemical Implications :
- Solubility : The hydrochloride salt form improves aqueous solubility for biological assays .
- Reactivity : The ketone group allows nucleophilic additions (e.g., forming oximes or Schiff bases), and the -CF₃ group directs electrophilic substitution on the phenyl ring .
Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?
- Synthetic Steps :
Friedel-Crafts acylation of 3-(trifluoromethyl)benzene with chloroacetone.
Nitration followed by reduction to introduce the amino group .
- Optimization Strategies :
- Catalysts : Use Lewis acids (e.g., AlCl₃) to improve acylation efficiency.
- Purification : Employ recrystallization or column chromatography to achieve >95% purity.
- Monitoring : Track reaction progress via HPLC with UV detection at 254 nm .
Q. What are the primary biological targets of this compound, and what experimental approaches validate these interactions?
- Targets : The compound shows affinity for metabotropic glutamate receptors (mGluRs) and G protein-coupled receptors (GPCRs) due to structural analogy with known ligands .
- Validation Methods :
- In Vitro Assays : Radioligand binding assays using [³H]-labeled competitors.
- Functional Studies : Measure cAMP levels or calcium flux in transfected HEK293 cells .
Advanced Research Questions
Q. How can researchers resolve contradictory data in pharmacological studies of this compound (e.g., varying IC₅₀ values across assays)?
- Methodological Adjustments :
- Assay Conditions : Standardize buffer pH, temperature, and ion concentrations to minimize variability.
- Cell Line Validation : Use isogenic cell lines to control for receptor expression levels.
- Data Normalization : Include reference agonists/antagonists (e.g., glutamate for mGluRs) as internal controls .
Q. What strategies are effective for designing analogs of this compound with enhanced selectivity for specific receptor subtypes?
- Structural Modifications :
- Phenyl Ring Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to modulate receptor binding.
- Amino Group Derivatization : Replace the primary amine with a secondary or tertiary amine to reduce off-target interactions .
- Computational Tools :
- Molecular Docking : Use AutoDock Vina to predict binding poses against GPCR crystal structures.
- QSAR Models : Corinate substituent electronic parameters (Hammett σ) with bioactivity data .
Q. What analytical challenges arise in characterizing this compound, and how can they be addressed?
- Challenges :
- Fluorine NMR Splitting : The -CF₃ group complicates ¹⁹F NMR interpretation.
- Thermal Instability : Decomposition during GC-MS analysis.
- Solutions :
- Analytical Techniques : Use LC-MS/MS with electrospray ionization (ESI) for purity assessment.
- Crystallography : Single-crystal XRD to confirm stereochemistry and salt forms .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Systematic Approaches :
- Library Synthesis : Prepare derivatives via reductive amination or Ullmann coupling.
- Biological Profiling : Screen analogs against a panel of 50+ kinases/GPCRs to identify selectivity trends.
- Case Study : A 2023 study showed that replacing the ketone with an amide (-CONH₂) improved CNS penetration by 3-fold .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| HPLC-UV | Purity analysis (LOD: 0.1%) | |
| XRD | Crystal structure determination | |
| LC-MS/MS | Metabolite identification | |
| QSAR | Predictive bioactivity modeling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
